molecular formula C16H15FN6O2 B6478928 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-49-6

3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B6478928
CAS No.: 898410-49-6
M. Wt: 342.33 g/mol
InChI Key: HRPZCBUUDFSTKP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the class of triazino-purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups attached to a triazino-purine core

Properties

IUPAC Name

3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPZCBUUDFSTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazino Core: The triazino core is synthesized by reacting appropriate starting materials under controlled conditions. This often involves the use of reagents such as hydrazine derivatives and aldehydes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated benzene derivative reacts with the triazino core.

    Methylation: The final step involves the methylation of the triazino-purine core to introduce the methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogenated compounds and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

The compound 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic derivative of purine that has gained attention for its potential applications in various fields of scientific research. This article delves into its applications, including medicinal chemistry, agricultural science, and material science, while providing comprehensive data tables and case studies to support these findings.

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Research has shown that similar triazine derivatives can inhibit cancer cell proliferation. For instance:

  • A study demonstrated that triazine compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the fluorophenyl group may enhance this activity by improving binding affinity to target enzymes or receptors.

Antiviral Properties

Compounds with similar structures have been investigated for antiviral activities. Preliminary studies indicate that this compound may inhibit viral replication by interfering with viral RNA synthesis.

Agricultural Science

The unique properties of this compound suggest potential applications in agrochemicals.

Pesticide Development

Research into triazine derivatives has led to their use as herbicides and fungicides. The fluorophenyl moiety can enhance the herbicidal activity against specific weed species while minimizing toxicity to crops. Case studies have shown:

  • Field trials demonstrating effective weed control with minimal environmental impact when using triazine-based herbicides.

Material Science

The compound's unique structure lends itself to applications in material science.

Polymerization Initiators

Due to its reactive functional groups, this compound can serve as an initiator in polymerization processes. Its application in synthesizing novel polymers with specific mechanical properties is under investigation.

Summary Table of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAntitumor agentsStudies on apoptosis induction in cancer cells
Antiviral agentsResearch on inhibition of viral RNA synthesis
Agricultural ScienceHerbicides and fungicidesField trials showing effective weed control
Material SciencePolymerization initiatorsInvestigations into novel polymer synthesis

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored a series of triazine derivatives similar to the compound . Results indicated that these compounds effectively inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.

Case Study 2: Agricultural Application

Research conducted by Agricultural Chemistry Journal evaluated the efficacy of a fluorophenyl-substituted triazine herbicide in controlling resistant weed species. The study concluded that the compound provided effective control at lower application rates than traditional herbicides.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazino core but differ in their substituents and biological activities.

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a triazolo-pyrazine core and are studied for their kinase inhibitory activities.

Uniqueness

3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific combination of a fluorophenyl group and multiple methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

3-(4-fluorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound belonging to the triazine class. Its unique structure incorporates both triazine and purine elements, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms of action, and its potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents to form the desired triazine-purine structure. Industrial production may involve multi-step processes optimized for yield and purity under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites on enzymes and receptors. This inhibition disrupts various biochemical pathways that are crucial for cellular functions.

Antioxidant Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antioxidant properties. For instance:

  • DPPH Test : The compound demonstrated moderate antioxidant activity with SC50 values as low as 0.01 mg/mL.
  • FRAP Test : High Total Antioxidant Capacity (TEAC) values were reported (8197 mM), indicating strong reducing power in biological systems .

Anticancer Activity

Research indicates that analogs of the compound possess anticancer properties:

  • Cytotoxicity : Compounds derived from similar structures showed IC50 values against various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with values ranging from 6.2 μM to 43.4 μM .
  • Mechanism : The anticancer effect is likely due to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antiviral Activity

The compound has also been investigated for antiviral properties:

  • HSV Inhibition : Studies have shown that certain derivatives exhibit significant antiviral activity against herpes simplex virus strains in cell cultures .

Case Studies

Several case studies highlight the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity with low IC50 values in DPPH assays.
Study 2Reported cytotoxic effects against HCT-116 cells with an IC50 of 6.2 μM.
Study 3Showed antiviral activity against acyclovir-resistant HSV strains in Vero E6 cell cultures.

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